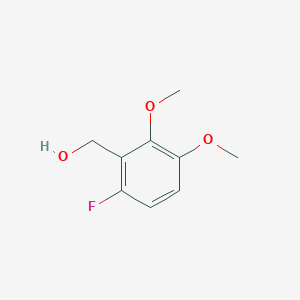

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid; 96%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

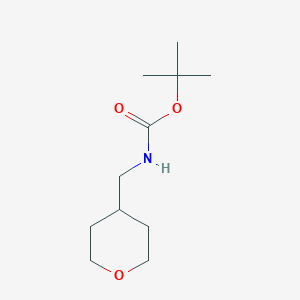

3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid, also known as 3-CIP-5-MPA, is an organic compound with a molecular formula of C8H11ClO3. It is a white, powder-like solid with a melting point of 118-122°C. It is soluble in ethanol and slightly soluble in water. 3-CIP-5-MPA is commonly used in organic synthesis and is a versatile reagent due to its reactivity and stability.

Scientific Research Applications

Fluorescence Quenching Mechanism Study

In the study of fluorescence quenching mechanisms, boronic acid derivatives like 5-chloro-2-methoxyphenylboronic acid have been examined. Through steady-state fluorescence measurements and employing aniline as a quencher, these compounds have facilitated the understanding of quenching dynamics, suggesting a static quenching mechanism in certain systems (Geethanjali, Nagaraja, & Melavanki, 2015).

Novel Compounds Synthesis

Research into the synthesis of new compounds using boronic acids has shown the development of derivatives with potential antibacterial activities. For instance, the hydrolysis and subsequent reactions of similar compounds have resulted in propionamides with weak antibacterial properties, demonstrating the utility of boronic acids in synthesizing bioactive molecules (Arutyunyan et al., 2014).

Crystal Structure Design

The design of monomeric structures for crystal engineering has benefited from the study of ortho-alkoxyphenylboronic acids. By determining the crystal structures of various substituted phenylboronic acids, researchers have aimed to develop novel boronic acid compounds with unique monomeric structures, which could serve as new building blocks in crystal engineering (Cyrański et al., 2012).

Boric Acid-catalyzed Reactions

Boric acid has been used to catalyze multi-component reactions for the efficient synthesis of 4H-isoxazol-5-ones in an aqueous medium, showcasing the role of boronic acid derivatives in facilitating green chemistry reactions (Kiyani & Ghorbani, 2015).

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other organic compounds .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring of the compound) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic organic compound .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling suggests it could be involved in the synthesis of various organic compounds . These could potentially affect a wide range of biochemical pathways, depending on the specific compounds synthesized.

Pharmacokinetics

As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in chemical reactions .

Result of Action

The primary result of the action of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling . This can lead to the synthesis of a wide variety of organic compounds, potentially with various biological activities.

Action Environment

The efficacy and stability of 3-Chloro-4-isopropoxy-5-methoxyphenylboronic acid, like other boronic acids, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst (typically palladium), the pH of the reaction environment, and the presence of a base . The compound is generally stable and environmentally benign .

properties

IUPAC Name |

(3-chloro-5-methoxy-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO4/c1-6(2)16-10-8(12)4-7(11(13)14)5-9(10)15-3/h4-6,13-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOJNIOEOCUKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.48 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6343020.png)

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6343059.png)

![1-(Benzenesulfonyl)-6-chloro-pyrrolo[3,2-c]pyridine](/img/structure/B6343065.png)